4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide
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Overview
Description
4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzohydrazide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthesis methods and chemical properties of 1,2,4-triazole derivatives. Kobelev et al. (2019) described the cleavage of Pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the formation of 4-amino-1,2,4-triazines, a process that involves nucleophilic transformations and is of interest for medicinal chemistry and organic synthesis (Kobelev et al., 2019). This demonstrates the compound's role in generating derivatives with potential applications in drug development and fine chemistry.
Anticancer Activity
A notable application of 1,2,4-triazole derivatives is in the field of cancer research. Çoruh et al. (2018) synthesized etodolac-thioether derivatives showing potent anticancer activity against various cancer cell lines, indicating the utility of these compounds in developing novel cancer therapies (Çoruh et al., 2018).
Antilipolytic and Antiproliferative Activities
The study by Shkoor et al. (2021) on 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives revealed their antiproliferative and antilipolytic activities against obesity-related colorectal cells, highlighting the potential of these compounds in addressing the obesity–colorectal cancer association (Shkoor et al., 2021).
Antimicrobial and Anthelmintic Activities
Panda et al. (2022) utilized microwave-assisted reactions to synthesize 1,2,4-triazole derivatives with significant in-vitro anthelmintic and antimicrobial activities, offering insights into developing new treatments for infectious diseases (Panda et al., 2022).
Antioxidant Activity
The synthesis and evaluation of antioxidant activity of ketone derivatives of gallic hydrazide-derived Schiff bases by Dighade and Parikh (2017) indicate the potential of 1,2,4-triazole derivatives in acting as antioxidants, which could have implications for their use in treating oxidative stress-related diseases (Dighade & Parikh, 2017).
Future Directions
: Sigma-Aldrich: (4-Methyl-4H-1,2,4-triazol-3-yl)methanol : ChemSpider: 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide : RSC Advances: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids : MDPI Molecules: 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide : [Sigma-Aldrich:
properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUBVKMEUONCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide |
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